1-Cyclopropylpiperazine-2-carbonitrile hydrochloride 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311316-74-1
VCID: VC0172809
InChI: InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H
SMILES: C1CC1N2CCNCC2C#N.Cl
Molecular Formula: C8H14ClN3
Molecular Weight: 187.671

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

CAS No.: 1311316-74-1

Cat. No.: VC0172809

Molecular Formula: C8H14ClN3

Molecular Weight: 187.671

* For research use only. Not for human or veterinary use.

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride - 1311316-74-1

Specification

CAS No. 1311316-74-1
Molecular Formula C8H14ClN3
Molecular Weight 187.671
IUPAC Name 1-cyclopropylpiperazine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H
Standard InChI Key VIVGLPWYOLVVBZ-UHFFFAOYSA-N
SMILES C1CC1N2CCNCC2C#N.Cl

Introduction

Chemical Identity and Physical Properties

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride is a piperazine derivative identified by the CAS number 1311316-74-1. The compound belongs to the class of heterocyclic organic compounds, specifically piperazines with additional functional groups that modify their biological activities.

Basic Information

The following table presents the essential identifying information for this compound:

ParameterValue
CAS Number1311316-74-1
Molecular FormulaC8H14ClN3
Molecular Weight187.671 g/mol
IUPAC Name1-cyclopropylpiperazine-2-carbonitrile;hydrochloride
Physical FormPowder
Storage TemperatureRoom temperature
Purity (Commercial)≥95%

Table 1: Basic identification and physical characteristics of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

Structural Characteristics

The compound features several important structural elements:

  • A piperazine ring (six-membered heterocycle with two nitrogen atoms)

  • A cyclopropyl substituent attached to one nitrogen atom

  • A carbonitrile (C≡N) group at the second position of the piperazine ring

  • A hydrochloride salt form that enhances aqueous solubility

The molecular structure can be represented using various chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H
Standard InChIKeyVIVGLPWYOLVVBZ-UHFFFAOYSA-N
SMILESC1CC1N2CCNCC2C#N.Cl
PubChem Compound54592897

Table 2: Chemical identifiers for 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

Synthesis and Chemical Reactions

The synthesis of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride typically involves multiple steps, focusing on the formation of the piperazine ring structure followed by the addition of functional groups.

Chemical Reactivity

The compound participates in several chemical reactions, including:

  • Nucleophilic substitution reactions

  • Oxidation and reduction processes

  • Potential transformations of the carbonitrile group

These reactions are valuable in creating derivatives with modified pharmacological properties, which is essential for drug discovery efforts.

Applications in Research

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride has several important applications in scientific research, particularly in pharmaceutical development.

Medicinal Chemistry Applications

This compound has significant value in medicinal chemistry for several reasons:

  • It serves as a building block for developing pharmaceuticals targeting neurological disorders

  • The compound's structure allows for modifications that can enhance biological activity

  • It functions as a valuable scaffold in drug development processes

  • Research indicates potential roles in mood regulation and cognitive function studies

Neuropharmacology and Psychopharmacology

In neuropharmacology and psychopharmacology, 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride has been investigated for its:

  • Potential activity on neurotransmitter receptor sites

  • Possible influence on pathways associated with mood regulation

  • Interactions with serotonin and dopamine receptors, which are crucial in psychiatric disorders

Chemical Biology Research

The compound has applications in chemical biology, including:

  • Investigation of enzyme inhibition properties

  • Exploration of interactions with various biological targets

  • Study of binding affinity to receptors involved in neurotransmission

Pharmacological Properties

Mechanism of Action

Research suggests that 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride may exert its effects through interaction with specific molecular targets:

  • The compound may act as a partial agonist or antagonist at certain neurotransmitter receptor sites

  • It potentially influences pathways associated with mood regulation and cognitive function

  • The piperazine structure is known to interact with various receptors, including serotonin and dopamine receptors

Structure-Activity Relationships

The structural elements of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride contribute to its biological activity:

Structural ElementPotential Contribution to Activity
Cyclopropyl groupMay enhance receptor binding specificity and metabolic stability
Carbonitrile moietyMay serve as a hydrogen bond acceptor in target binding
Piperazine ringCommon pharmacophore in CNS-active compounds
Hydrochloride saltImproves water solubility and bioavailability

Table 3: Structure-activity relationships of key functional groups

Physical and Chemical Properties

Physicochemical Characteristics

The compound exhibits several important physicochemical properties that influence its behavior in biological systems and chemical reactions:

PropertyValue/Description
Complexity189
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count1
Hydrogen Bond Acceptor Count3
Hydrogen Bond Donor Count2
Rotatable Bond Count1
Topological Polar Surface Area39.1 Ų

Table 4: Physicochemical properties of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

Solubility and Stability

As a hydrochloride salt, this compound demonstrates improved solubility in aqueous media compared to its free base form. This characteristic is particularly important for biological testing and pharmaceutical formulations. The stability under various conditions is an important consideration for storage and handling .

Comparison with Related Compounds

Structural Analogues

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride can be compared with structurally related compounds to understand structure-activity relationships:

CompoundNotable DifferencesPotential Impact on Activity
1-Cyclopropylpiperazine-2-carbonitrile dihydrochlorideContains an additional HCl moleculeMay exhibit higher water solubility but potentially different pharmacokinetics
Piperazine-2-carbonitrileLacks the cyclopropyl substituentLikely differs in receptor specificity and lipophilicity
1-(Aryl)piperazine derivativesContains aryl instead of cyclopropyl groupDifferent metabolic profile and receptor binding patterns

Table 5: Comparison with structurally related compounds

Salt Forms

The hydrochloride salt form of 1-Cyclopropylpiperazine-2-carbonitrile offers specific advantages:

  • Enhanced water solubility compared to the free base

  • Improved stability for storage and handling

  • Better bioavailability in physiological conditions

Future Research Directions

Challenges in Research

Research on this compound faces several challenges:

  • Limited published data on specific pharmacological effects

  • Need for comprehensive in vitro and in vivo studies

  • Requirement for detailed toxicological profiling

  • Development of efficient synthetic routes for large-scale production

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